molecular formula C26H32N2O5 B2703489 (4Z)-12-[2-(morpholin-4-yl)ethyl]-4-(phenylmethylidene)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol CAS No. 1351664-36-2

(4Z)-12-[2-(morpholin-4-yl)ethyl]-4-(phenylmethylidene)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol

Cat. No.: B2703489
CAS No.: 1351664-36-2
M. Wt: 452.551
InChI Key: OHMUGMNVVFBLKY-UXTSPRGOSA-N
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Description

The compound “(4Z)-12-[2-(morpholin-4-yl)ethyl]-4-(phenylmethylidene)-3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1,6,8-trien-5-one; propan-2-ol” is a complex tricyclic heterocycle featuring a fused 3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1,6,8-triene core. Key structural elements include:

  • Propan-2-ol (isopropyl alcohol), likely included as a solvate or co-crystal to stabilize the compound or enhance crystallinity .

The tricyclic framework shares similarities with bioactive compounds, such as thiazolidinones and fused benzopyran derivatives, which are often associated with antimicrobial, anti-inflammatory, or kinase-inhibitory activities .

Properties

IUPAC Name

(2Z)-2-benzylidene-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4.C3H8O/c26-22-18-6-7-20-19(23(18)29-21(22)14-17-4-2-1-3-5-17)15-25(16-28-20)9-8-24-10-12-27-13-11-24;1-3(2)4/h1-7,14H,8-13,15-16H2;3-4H,1-2H3/b21-14-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMUGMNVVFBLKY-UXTSPRGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.C1COCCN1CCN2CC3=C(C=CC4=C3OC(=CC5=CC=CC=C5)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O.C1COCCN1CCN2CC3=C(C=CC4=C3O/C(=C\C5=CC=CC=C5)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-12-[2-(morpholin-4-yl)ethyl]-4-(phenylmethylidene)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol typically involves multi-step organic reactions. The key steps include the formation of the furobenzoxazinone core, followed by the introduction of the benzylidene and morpholine groups. Common synthetic routes may involve:

    Formation of the Furobenzoxazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylidene Group: This can be achieved through a condensation reaction between an aldehyde and the furobenzoxazinone intermediate.

    Attachment of the Morpholine Group: This step may involve nucleophilic substitution or addition reactions to introduce the morpholine moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-12-[2-(morpholin-4-yl)ethyl]-4-(phenylmethylidene)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The presence of reactive sites in the molecule allows for substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides may be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4Z)-12-[2-(morpholin-4-yl)ethyl]-4-(phenylmethylidene)-3,10-dioxa-12-azatricyclo[740

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

    Medicine: Due to its potential biological activity, the compound could be investigated for therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial agents.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-12-[2-(morpholin-4-yl)ethyl]-4-(phenylmethylidene)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name / ID Core Structure Key Substituents Potential Biological Relevance Reference
Target Compound Tricyclo[7.4.0.0²,⁶]trideca-triene 4-(Z-phenylmethylidene), 12-(morpholinoethyl) Undisclosed (structural inference)
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Thiazolidinone Dual Z-arylidene groups, 4-hydroxyphenyl Antimicrobial activity
FDB019218 (11-hydroxy-11-methyl-4-(propan-2-ylidene)-3,12-dioxatricyclo[7.4.0.0²,⁶]trideca-trien-5-one) Tricyclo[7.4.0.0²,⁶]trideca-triene 11-hydroxy-11-methyl, 4-isopropylidene Cytotoxicity screening candidate

Key Observations:

Core Framework: The target compound and FDB019228 share a tricyclo[7.4.0.0²,⁶]trideca-triene core, but differ in substituents. The morpholinoethyl group in the target compound may enhance solubility compared to FDB019228’s hydrophobic isopropylidene . The thiazolidinone analogue () replaces the tricyclic core with a 4-thiazolidinone ring, prioritizing hydrogen-bonding interactions via its hydrazone and hydroxyl groups .

Substituent Effects: Morpholinoethyl vs. Z-arylidene Groups: Both the target compound and the thiazolidinone analogue utilize Z-configured arylidene substituents, which may stabilize the molecular conformation for target binding .

Synthetic Routes: The thiazolidinone analogue is synthesized via refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in DMF/acetic acid . A similar approach may apply to the target compound, though its morpholinoethyl group likely requires additional steps for functionalization.

The morpholinoethyl group could modulate selectivity toward kinase or GPCR targets .

Research Findings and Data Gaps

  • Periodic Table Applications : While discusses elemental periodicity, the target compound’s pharmacophore design aligns more with modern heterocyclic chemistry than elemental trends .

Biological Activity

The compound (4Z)-12-[2-(morpholin-4-yl)ethyl]-4-(phenylmethylidene)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol (CAS Number: 1351664-36-2) is a complex organic molecule with potential biological activity. This article aims to explore its biological properties through various studies and findings.

The molecular formula of the compound is C26H32N2O5C_{26}H_{32}N_{2}O_{5} with a molecular weight of 452.5 g/mol. The structure includes a morpholine group, which is known for its versatile biological applications.

PropertyValue
Molecular FormulaC26H32N2O5
Molecular Weight452.5 g/mol
CAS Number1351664-36-2

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as an anti-Alzheimer's agent and its interaction with cholinergic systems.

The compound is hypothesized to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine in the brain. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive functions in conditions like Alzheimer's disease.

Study 1: Inhibitory Activity Against Cholinesterases

A study evaluated the inhibitory effects of various derivatives on AChE and BuChE. The results indicated that certain derivatives exhibited significant inhibitory activity, with IC50 values ranging from 5.07 µM to 81.16 µM against BuChE, suggesting that modifications to the structure could enhance selectivity and potency.

Compound IDIC50 (µM)Selectivity Index
Compound 6n5.07>19.72
Compound 6b9.81>10.19
Compound 6a14.23Moderate

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that substituents on the aromatic rings significantly influenced the inhibitory potency against cholinesterases. Specifically, electron-withdrawing groups enhanced activity towards BuChE.

Study 3: In Silico ADME Predictions

In silico studies predicted favorable absorption, distribution, metabolism, and excretion (ADME) profiles for the compound, indicating its potential for oral bioavailability and therapeutic application in treating neurodegenerative diseases.

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